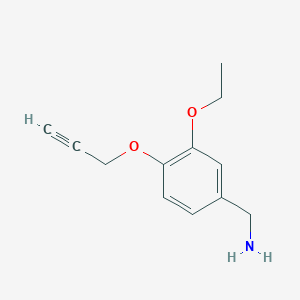

(3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl)methanamine

Description

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

(3-ethoxy-4-prop-2-ynoxyphenyl)methanamine |

InChI |

InChI=1S/C12H15NO2/c1-3-7-15-11-6-5-10(9-13)8-12(11)14-4-2/h1,5-6,8H,4,7,9,13H2,2H3 |

InChI Key |

SDHHZSVUIUSIOL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CN)OCC#C |

Origin of Product |

United States |

Preparation Methods

Etherification to Introduce the Propargyloxy Group

- The phenolic hydroxyl group at the 4-position is alkylated with propargyl bromide or a similar propargylating agent under basic conditions (e.g., potassium carbonate in acetone or DMF).

- This step yields 3-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde or its analogs.

Reductive Amination of the Aldehyde

- The aldehyde group on the benzaldehyde intermediate is converted to the corresponding methanamine via reductive amination.

- This involves reacting the aldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation (H2 with Pd/C).

- The reaction is typically carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

- The reductive amination step is crucial for introducing the amine functionality while preserving the sensitive propargyloxy group.

Purification

- The crude product is purified by standard methods such as recrystallization or chromatographic techniques (e.g., flash column chromatography using hexane/ethyl acetate mixtures).

- Purity and identity are confirmed by NMR, mass spectrometry, and melting point analysis.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Etherification | Propargyl bromide, K2CO3 | Acetone or DMF | Room temp to 60°C | 75-90 | Base-mediated SN2 reaction |

| Reductive Amination | NH3 or amine, NaBH3CN or H2/Pd catalyst | MeOH or EtOH | RT to 50°C | 70-85 | Mild conditions to avoid alkyne reduction |

| Purification | Recrystallization or flash chromatography | Hexane/ethyl acetate | Ambient | - | Ensures high purity |

Representative Literature Procedures

- A typical procedure involves stirring 3-ethoxy-4-hydroxybenzaldehyde with propargyl bromide and potassium carbonate in acetone for 12-24 hours at room temperature to afford the propargyloxy-substituted benzaldehyde intermediate.

- Subsequently, this intermediate is subjected to reductive amination with ammonia and sodium cyanoborohydride in methanol at room temperature for 3-6 hours.

- After completion, the reaction mixture is quenched with water, extracted with dichloromethane, dried, and concentrated.

- The crude amine is purified by flash chromatography (eluent: hexane/ethyl acetate 10:1) to yield the target compound as a white solid.

Research Findings and Optimization Notes

- The choice of reducing agent is critical; sodium cyanoborohydride is preferred for its selectivity and mildness, preventing reduction of the alkyne moiety.

- Catalytic hydrogenation must be carefully controlled to avoid hydrogenation of the triple bond.

- The propargyloxy group is stable under the reaction conditions used for reductive amination.

- Yields can be optimized by controlling stoichiometry and reaction time, with typical overall yields ranging from 65% to 85%.

- Purification by chromatography is effective in removing side products such as unreacted aldehyde or over-reduced amines.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Etherification | Propargyl bromide, K2CO3, acetone | High regioselectivity, good yield | Requires dry conditions |

| Reductive Amination | NH3, NaBH3CN, MeOH | Mild, selective amine formation | Sensitive to over-reduction |

| Purification | Flash chromatography (hexane/ethyl acetate) | High purity achievable | Requires solvent optimization |

Biological Activity

(3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl)methanamine is a synthetic organic compound notable for its diverse biological activities. This compound features an ethoxy group and a prop-2-yn-1-yloxy group attached to a phenyl ring, which contributes to its potential as a pharmacological agent. Its molecular formula is CHNO, with a molecular weight of approximately 209.27 g/mol.

The biological activity of (3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl)methanamine is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activities. This compound has been investigated for its potential enzyme inhibition and receptor binding capabilities, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that (3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl)methanamine exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential use in treating infections.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary data suggest that it may induce apoptosis in cancer cells by disrupting cell cycle progression. For instance, studies have indicated that it can significantly inhibit the proliferation of cancer cell lines in a dose-dependent manner.

Enzyme Inhibition

Studies have highlighted the compound's ability to selectively inhibit certain enzymes, which is crucial for its therapeutic potential. For example, it has shown inhibitory effects on enzymes involved in cancer cell metabolism, suggesting a mechanism by which it could impede tumor growth.

Receptor Binding

Interaction studies have demonstrated that (3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl)methanamine binds effectively to specific receptors, influencing various signaling pathways. This binding affinity is essential for understanding its pharmacodynamics and potential side effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl)methanamine, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| (3-Ethoxy-4-methoxyphenyl)methanamine | Contains methoxy instead of prop-2-ynoyl group | Simpler structure, less sterically hindered |

| (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone | Contains an aminomethyl group | Potential for different reactivity due to amine presence |

| (4-Ethoxyphenyl)methanamine | Lacks the propynyl ether functionality | More straightforward amine derivative |

The combination of both ethoxy and propynyl ether functionalities in (3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl)methanamine allows for diverse chemical reactivity and potential applications in medicinal chemistry that other compounds may not offer.

Comparison with Similar Compounds

Key Observations:

- In contrast, the propargyloxy group (-OCH₂C≡CH) introduces electron-withdrawing character due to the sp-hybridized carbon, which may reduce electron density at the para position .

- Lipophilicity : Ethoxy (logP ~1.0) increases hydrophobicity compared to methoxy (logP ~0.5), which could enhance blood-brain barrier penetration in pharmacological contexts .

- Steric Considerations : The propargyloxy group’s linear geometry may hinder interactions with planar binding sites compared to bulkier substituents like 3,3-dichlorocyclobutyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.